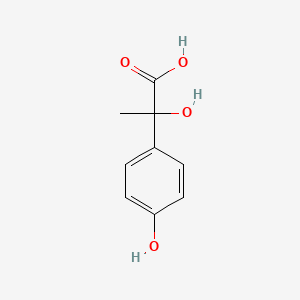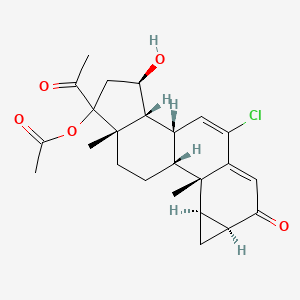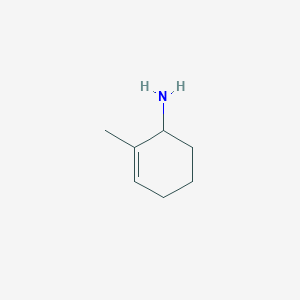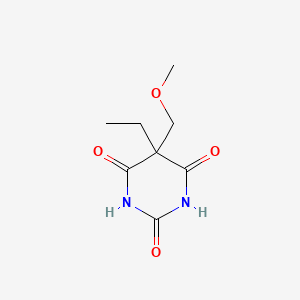
Digitoxigenin-3-beta-L-glucosylglycyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Digitoxigenin-3-beta-L-glucosylglycyl ester is a complex organic compound belonging to the class of cardenolides, which are steroid lactones containing a furan-2-one moiety linked to the C17 atom of a cyclopenta[a]phenanthrene derivative . This compound is derived from digitoxigenin, a cardenolide that is the aglycone of digitoxin
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of digitoxigenin-3-beta-L-glucosylglycyl ester typically involves the esterification of digitoxigenin with a glucosylglycyl moiety. The process begins with the extraction of digitoxigenin from natural sources such as the foxglove plant (Digitalis purpurea) . The digitoxigenin is then subjected to a series of chemical reactions to introduce the glucosylglycyl ester group. Common reagents used in these reactions include glycosyl donors, glycosyl acceptors, and catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of digitoxigenin followed by its chemical modification. The process is optimized to ensure high yield and purity of the final product. Techniques such as column chromatography and recrystallization are employed to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Digitoxigenin-3-beta-L-glucosylglycyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups present in the compound, altering its properties.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) .
Major Products Formed
The major products formed from the chemical reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often studied for their potential biological activities and therapeutic applications .
Applications De Recherche Scientifique
Digitoxigenin-3-beta-L-glucosylglycyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule in the study of cardenolides and their chemical properties.
Biology: Researchers investigate the biological activities of the compound, particularly its effects on cellular processes and signaling pathways.
Medicine: The compound is explored for its potential therapeutic applications, especially in the treatment of cardiac conditions.
Industry: This compound is used in the development of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism of action of digitoxigenin-3-beta-L-glucosylglycyl ester involves its interaction with specific molecular targets, such as the Na+/K+ ATPase enzyme. By inhibiting this enzyme, the compound increases intracellular calcium levels, leading to enhanced cardiac contractility. This mechanism is similar to that of other cardiac glycosides, which are used to treat heart failure and other cardiac conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to digitoxigenin-3-beta-L-glucosylglycyl ester include:
Digitoxin: A cardiac glycoside with similar structure and mechanism of action.
Digoxin: Another cardiac glycoside used in the treatment of heart conditions.
Ouabain: A cardenolide with potent inhibitory effects on Na+/K+ ATPase.
Uniqueness
This compound is unique due to its specific glucosylglycyl ester group, which may confer distinct biological activities and therapeutic potential compared to other cardenolides. The presence of this ester group can influence the compound’s solubility, stability, and interaction with molecular targets .
Propriétés
Numéro CAS |
81072-27-7 |
|---|---|
Formule moléculaire |
C31H47NO10 |
Poids moléculaire |
593.7 g/mol |
Nom IUPAC |
[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(2,3,4,5,6-pentahydroxyhexylideneamino)acetate |
InChI |
InChI=1S/C31H47NO10/c1-29-8-5-19(42-26(37)14-32-13-23(34)27(38)28(39)24(35)15-33)12-18(29)3-4-22-21(29)6-9-30(2)20(7-10-31(22,30)40)17-11-25(36)41-16-17/h11,13,18-24,27-28,33-35,38-40H,3-10,12,14-16H2,1-2H3 |
Clé InChI |
SCMYLIWDCTWJJB-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)CN=CC(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI)](/img/structure/B13795698.png)
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795705.png)
![(2S,4R)-N-[2-Chloro-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyl-oxan-2-YL]propyl]-1-methyl-4-propyl-pyrrolidine-2-carboxamide](/img/structure/B13795714.png)
![2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-dioxaphosphinan-5-one](/img/structure/B13795718.png)

![Dimethyl [bis(methylsulfanyl)methyl]phosphonate](/img/structure/B13795737.png)

![Benzoic acid, 2-[(3-aminopropyl)amino]-](/img/structure/B13795743.png)


